1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide, also known as Ethyl Viologen, has been investigated for its potential application as a redox electrolyte in DSSCs.
Redox electrolytes play a crucial role in DSSCs by accepting electrons from the excited dye molecules and regenerating them in their ground state. Ethyl Viologen possesses suitable redox properties for this purpose, potentially contributing to efficient electron transfer and improved DSSC performance.
Research suggests that 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide exhibits antimicrobial activity against various bacterial and fungal strains.
Studies have reported its effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. Further investigations are needed to elucidate the specific mechanisms of action and potential applications in developing new antimicrobial agents.
Limited research suggests that 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide might hold promise in other areas like:
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is a complex organic compound characterized by its unique structure, which includes a quinolinium ring and a benzothiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 486.41 g/mol . The compound exhibits a melting point in the range of 262-265 °C, indicating its stability under standard conditions .
The structural uniqueness arises from the combination of the quinolinium and benzothiazole rings, linked by a methine group (–CH=). This arrangement allows for electron delocalization, contributing to its potential fluorescent properties. The presence of ethyl groups enhances its solubility and reactivity, making it an interesting subject for various applications in chemistry and biology .
The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide typically involves a condensation reaction between a quinolinium derivative and benzothiazol-2-carbaldehyde. This reaction facilitates the formation of the methine bridge that connects the two heterocyclic rings, resulting in the final product.
In terms of reactivity, the compound can participate in redox reactions, particularly as a redox electrolyte in dye-sensitized solar cells (DSSCs). Its ability to accept electrons from excited dye molecules positions it as a promising candidate for enhancing electron transfer efficiency in these systems.
Research indicates that 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide exhibits notable antimicrobial activity against various bacterial and fungal strains. It has shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents, although further studies are necessary to elucidate its mechanisms of action.
The compound's biological activity may be attributed to its ability to interact with cellular components, possibly disrupting membrane integrity or interfering with metabolic processes in microorganisms.
The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide can be achieved through several methods:
These methods can be optimized based on desired yield, purity, and environmental considerations .
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide has several potential applications:
Interaction studies involving 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide have focused on its ability to engage with biological membranes and cellular components. These studies are essential for understanding its antimicrobial mechanisms and assessing its safety profile for potential therapeutic use.
Preliminary research suggests that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways, although detailed mechanistic studies are still required to confirm these interactions.
Several compounds share structural similarities with 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Ethylbenzothiazol-2(3H)-ylidene)methyl)-1-methylquinolinium iodide | Lacks ethyl substitution on the quinolinium ring | |
| 1-Methylquinolinium iodide | Simpler structure without benzothiazole | |
| 1-Ethylquinolinium iodide | Similar quinolinium structure but without additional heterocycles |
The uniqueness of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide lies in its dual heterocyclic structure, which enhances its biological activity and electronic properties compared to simpler analogs .
The development of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide (CAS: 15941-82-9) is closely aligned with the broader advancement of cyanine dyes throughout the 20th century. This compound, also known as "1,3'-Diethyl-4,2'-quinolylthiacyanine iodide" or "Cyanine dye 7," belongs to the larger family of cyanine compounds that have been systematically developed since their initial synthesis. Early cyanine research focused primarily on methylene blue derivatives, but the field expanded dramatically when researchers discovered the unique optical properties of compounds containing the benzothiazole and quinolinium moieties connected via methine bridges.
The specific synthesis pathway for this compound involves the condensation of 1-ethyl-4-methylquinolinium salts with 3-ethyl-2-methylbenzothiazolium salts under appropriate basic conditions. This synthetic route represents one of several methodologies developed throughout the mid-20th century for creating asymmetric cyanine dyes with precise spectral characteristics and chemical properties.
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide occupies an important position in heterocyclic chemistry research due to its unique structural features that combine two distinct nitrogen-containing heterocyclic systems: the benzothiazole and quinolinium rings. This compound exemplifies how strategic molecular engineering can yield materials with specialized photophysical properties through controlled modification of heterocyclic frameworks.
The significance of this compound stems from its distinctive electronic structure, characterized by extensive π-electron delocalization between the two heterocyclic ring systems through the connecting methine bridge. This electronic arrangement produces interesting charge distribution patterns that affect not only the compound's spectroscopic properties but also its interactions with various biological substrates and chemical reagents.
Research into this compound has contributed substantially to understanding fundamental principles in heterocyclic chemistry, including:
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide belongs to the class of monomethine cyanine dyes with a cationic structure. Within the broader classification of cyanine dyes, it specifically falls under the category of asymmetric closed chain cyanines, represented by the general structure Aryl=N+=CH[CH=CH]n-N=Aryl.
The compound's structural features place it within several important sub-classifications:
| Classification Parameter | Category | Characteristic Features |
|---|---|---|
| Chain Length | Monomethine | Single methine (-CH=) bridge between heterocycles |
| Charge Distribution | Monocationic | One positively charged nitrogen with iodide counterion |
| Symmetry | Asymmetric | Different heterocyclic end groups (benzothiazole vs. quinolinium) |
| Heterocycle Type | Thiazoloquinoline | Combination of benzothiazole and quinoline rings |
This compound differs from symmetrical cyanines in important ways that affect its photophysical properties. Research has demonstrated that the symmetry-breaking in asymmetric cyanine dyes like 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide leads to positive third-order polarizabilities (⟨γ⟩), primarily originating from large changes in the ground and first excited state dipole moments. In contrast, symmetric cyanines typically have large negative third-order polarizabilities.
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide exists within a broader family of benzothiazole-quinolinium compounds, each with distinct structural features and applications. Understanding these relationships provides valuable context for appreciating this compound's unique properties.
Thiazole Orange (TO), a closely related compound (1-Methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium salt), shares the basic benzothiazole-quinolinium framework but with methyl substituents in place of the ethyl groups. This seemingly minor structural difference has significant implications for the compound's binding affinity to nucleic acids and resulting fluorescence characteristics. While Thiazole Orange is widely used as a fluorescent nucleic acid stain due to its thousand-fold fluorescence enhancement upon binding to DNA or RNA, the ethyl-substituted variant exhibits altered binding dynamics and spectral properties.
Another structural relative is 1-Ethyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1), which differs in the position of the methine bridge connection to the quinolinium ring (position 2 instead of position 4). This positional isomerism significantly affects the electronic distribution and consequently the spectral properties of the compound.
A more complex derivative is 1-Ethyl-4-[3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide (CAS: 2642-25-3), which contains an extended conjugation system with a prop-1-enyl linkage rather than a simple methine bridge. This extension of the polymethine chain results in a bathochromic shift (red shift) in the absorption spectrum compared to 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide.
The table below compares key structural and physicochemical properties of these related compounds:
| Compound | Linking Position | Substitution Pattern | CAS Number | Molecular Weight | Key Differences |
|---|---|---|---|---|---|
| 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide | 4-position (quinolinium) | Ethyl/Ethyl | 15941-82-9 | 460.4 g/mol | Reference compound |
| Thiazole Orange | 4-position (quinolinium) | Methyl/Methyl | 107091-89-4 | 476.6 g/mol (as tosylate) | Methyl substituents, different counterion |
| 1-Ethyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-quinolinium iodide | 2-position (quinolinium) | Ethyl/Methyl | 16055-33-7 | 446.3 g/mol | Different connection position, mixed substitution |
| 1-Ethyl-4-[3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide | 4-position (quinolinium) | Ethyl/Ethyl | 2642-25-3 | 486.4 g/mol | Extended conjugation (prop-1-enyl vs. methyl) |
Recent research has explored the synthesis of dimeric derivatives where two benzothiazole-quinolinium units are connected by various linkers, such as in the TOTO series of DNA-binding fluorophores. These dimeric compounds typically show enhanced binding affinity to nucleic acids and significantly altered photophysical properties compared to their monomeric counterparts.